N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FTY720 or Fingolimod, and it is a synthetic derivative of myriocin, a natural product isolated from the fungus Isaria sinclairii.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide involves the reaction of furan-2-ylmethanol with tetrahydro-2H-pyran-4-ol to form the corresponding protected amine. This amine is then reacted with o-tolyl chloroacetate to form the final product.
Starting Materials
Furan-2-ylmethanol, Tetrahydro-2H-pyran-4-ol, o-Tolyl chloroacetate
Reaction
Step 1: Protection of tetrahydro-2H-pyran-4-ol with tert-butyldimethylsilyl chloride in the presence of imidazole to form the protected alcohol., Step 2: Reaction of furan-2-ylmethanol with the protected alcohol in the presence of triethylamine and 1,1'-carbonyldiimidazole to form the corresponding protected amine., Step 3: Reaction of the protected amine with o-tolyl chloroacetate in the presence of triethylamine to form the final product, N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide.
Wirkmechanismus
FTY720 exerts its therapeutic effects by binding to sphingosine-1-phosphate (S1P) receptors, which are present on the surface of various cells, including lymphocytes. By binding to these receptors, FTY720 prevents the egress of lymphocytes from lymphoid organs, thereby reducing the number of immune cells that can migrate to the central nervous system and cause inflammation.
Biochemische Und Physiologische Effekte
FTY720 has several biochemical and physiological effects on the body. It has been shown to reduce the number of circulating lymphocytes, which can help to prevent autoimmune reactions. FTY720 also has anti-inflammatory effects, which can help to reduce tissue damage in various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
FTY720 has several advantages as a research tool. It is a potent and selective modulator of S1P receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, FTY720 also has some limitations. It has a relatively short half-life, which can make it difficult to maintain stable concentrations in vivo. Additionally, FTY720 can have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on FTY720. One area of interest is the development of new derivatives of FTY720 that have improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the exploration of the role of S1P receptors in various physiological and pathological processes. Finally, there is a need for further research on the potential applications of FTY720 in other diseases, such as cancer and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
FTY720 has been extensively studied for its potential applications in various fields of research. One of the most significant applications of FTY720 is in the treatment of multiple sclerosis (MS). MS is a chronic autoimmune disease that affects the central nervous system, and it is characterized by inflammation, demyelination, and axonal damage. FTY720 has been shown to reduce the number of relapses in MS patients and delay the progression of the disease.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(oxan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-15-5-2-3-7-18(15)24-14-19(21)20(13-17-6-4-10-23-17)16-8-11-22-12-9-16/h2-7,10,16H,8-9,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIUEJDPEYZUMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=CO2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.